molecular formula C9H10N2O2 B1355043 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 82070-49-3

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B1355043
CAS No.: 82070-49-3
M. Wt: 178.19 g/mol
InChI Key: WCMJRFNURGOUQZ-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS 82070-49-3) is a high-purity chemical intermediate of significant interest in pharmaceutical research and medicinal chemistry. This compound, with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol, serves as a versatile scaffold for the synthesis of bioactive molecules . Its primary research value lies in the development of central nervous system (CNS) agents and cognitive enhancers. Due to its structural affinity with nootropic compounds, it shows considerable potential in studies targeting neurodegenerative disorders . Furthermore, this 1,8-naphthyridine scaffold is employed in the design of novel kinase inhibitors and antimicrobial agents, expanding its utility across various therapeutic areas . The 1,8-naphthyridine core is recognized for its ability to improve metabolic stability and blood-brain barrier penetration in drug candidates, making it a valuable structure in optimizing pharmacokinetic properties . Researchers utilize this building block to explore new mechanisms of action, including the inhibition of bacterial DNA gyrase and topoisomerase IV, as demonstrated by various naphthyridine-derived antibiotics . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Store at 2-8°C .

Properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(12)4-5-10-9(6)11-8/h2-3H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMJRFNURGOUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512881
Record name 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82070-49-3
Record name 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Condensation of Diaminopyridine with Aldehydes

One common pathway involves the condensation of diaminopyridines with aldehydes or their derivatives:

  • Starting Materials :
    • 2,6-Diaminopyridine
    • 3-Oxo-butyraldehyde dimethyl acetal
  • Procedure :
    • The reaction is carried out under controlled conditions using a solvent such as dioxane.
    • The intermediate products undergo hydrolysis and thermal rearrangement to yield naphthyridine derivatives.
    • Oxidation steps may be employed to introduce functional groups like methoxy.

Gram-Scale Synthesis Using Ionic Liquids

This method utilizes biocompatible ionic liquids as catalysts to enhance reaction efficiency:

  • Catalyst : Ionic liquid (e.g., ChOH)
  • Reaction Conditions :
    • The reaction occurs in water at $$ 50^\circ\text{C} $$ for approximately 10 hours.
    • Monitoring is performed using thin-layer chromatography (TLC).
    • This method provides high yields and eco-friendly processing.

Hydrolysis and Functionalization

Hydrolysis is a critical step in preparing substituted naphthyridines:

  • Steps :
    • Dissolution in an aqueous NaOH/ethanol solvent system.
    • Reaction temperatures range from room temperature to $$ 100^\circ\text{C} $$.
    • Neutralization with citric acid followed by filtration yields the target compound.
    • Functionalization steps include introducing methoxy groups through nucleophilic substitution.

Thermal Rearrangement

Thermal rearrangement is employed to convert intermediates into naphthyridine derivatives:

  • Conditions :
    • Heating in mineral oil at $$ 350^\circ\text{C} $$.
    • Rearrangement leads to demethylated or methoxy-substituted products depending on the starting material.

Comparative Analysis of Methods

Methodology Key Features Yield (%) Environmental Impact
Condensation of Diaminopyridine Simple reagents; multi-step process ~85% Moderate
Ionic Liquid Catalysis Efficient; eco-friendly ~96% Low
Hydrolysis and Functionalization Versatile functionalization Variable Moderate
Thermal Rearrangement High-temperature process Variable High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the dihydro-naphthyridinone core.

    Reduction: Reduction reactions could target the carbonyl group in the naphthyridinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is its potential as an antitumor agent . Research indicates that naphthyridine derivatives exhibit promising antitumor properties. For instance, compounds related to naphthyridines have shown efficacy against various cancer cell lines, including melanoma and other neoplasms . The structural features of these compounds contribute to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Antiviral Properties

Recent studies have highlighted the antiviral potential of naphthyridine derivatives, including this compound. Research has demonstrated that certain derivatives can exhibit nanomolar potencies against HIV vectors , indicating their potential as therapeutic agents in antiviral drug development . The mechanism of action may involve interference with viral replication processes.

Antihistaminic Activity

The compound has also been explored for its antihistaminic properties . In silico studies and synthesis of related derivatives have shown promising results in bronchorelaxation and antihistaminic activity when tested on biological models such as guinea pigs . This suggests that modifications to the naphthyridine structure could lead to effective treatments for allergic reactions and respiratory conditions.

Cardiovascular Applications

Another area of interest is the cardiovascular application of naphthyridine derivatives. Some studies suggest that these compounds may act as antihypertensives or cardiovascular agents by antagonizing angiotensin II receptors . This application is particularly relevant given the global prevalence of hypertension and cardiovascular diseases.

Synthesis and Structural Studies

The synthesis of this compound is often performed through various chemical pathways that yield high purity products suitable for research and pharmaceutical development . Structural studies using techniques like X-ray crystallography have provided insights into the molecular interactions and stability of these compounds, which are crucial for understanding their biological activities .

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The methoxy group and the naphthyridinone core could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
  • CAS Number : 82070-49-3
  • Molecular Formula : C₉H₁₀N₂O₂
  • Molecular Weight : 178.19 g/mol
  • Storage Conditions : Room temperature, protected from light, and under nitrogen atmosphere .

This compound belongs to the 1,8-naphthyridinone class, characterized by a bicyclic structure with a ketone group at position 4 and a methoxy substituent at position 6. Its structural framework is associated with diverse biological activities, including anticancer and antimicrobial properties, as observed in related derivatives .

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents/Modifications Biological Activity Mechanism/Interaction Insights References
This compound 7-OCH₃, 2,3-dihydro structure Not explicitly reported in evidence Predicted enhanced solubility due to OCH₃
3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones (e.g., 6e, 6h) 3-Oxadiazole, aryl substitutions (e.g., p-tolyl) Cisplatin sensitization in HCT116 cells ATR/CHK1 inhibition via H-bonding (Val170, Glu168) and π-π stacking (Trp169)
7-Acetamido-1,8-naphthyridin-4(1H)-one 7-NHCOCH₃ Antibiotic modulation (synergy with fluoroquinolones) Structural mimicry of fluoroquinolone targets
3-Methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (4a) Exo-methylidene, tosyl group Cytotoxicity (HL-60, IC₅₀ = 5.2 µM; MCF-7, IC₅₀ = 9.1 µM) Tubulin polymerization inhibition
6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one 6-Br Intermediate in synthesis; unconfirmed bioactivity Electrophilic halogen for further derivatization
Anticancer Activity
  • Oxadiazole Derivatives (6e, 6h) : Demonstrated potent cisplatin sensitization by downregulating CHK1 expression (via ATR inhibition) and inducing apoptosis in colorectal cancer cells .
  • Hybrid Methylidene-Tosyl Analogs (4a) : Exhibited selective cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) cells, likely through tubulin destabilization .
  • Methoxy vs. Halogen Substituents : While the methoxy group in the target compound may enhance solubility, bromo/chloro analogs (e.g., 6-Bromo-2,3-dihydro-...) are typically used as synthetic intermediates due to their reactivity in cross-coupling reactions .
Antimicrobial Modulation
  • 7-Acetamido Derivative: Enhanced the efficacy of norfloxacin and ofloxacin against multi-drug-resistant bacteria via structural mimicry of fluoroquinolone targets, likely improving target binding .

Physicochemical and Pharmacokinetic Properties

  • Methoxy Group Impact: The 7-OCH₃ group in the target compound likely improves metabolic stability and membrane permeability compared to halogenated or nonpolar substituents .
  • Oxadiazole Moieties : Increase lipophilicity and hydrogen-bonding capacity, promoting target engagement (e.g., ATR kinase active site) .

Biological Activity

7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, with the CAS number 82070-49-3, is a compound belonging to the naphthyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections provide a comprehensive overview of its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is C9H10N2O2C_9H_{10}N_2O_2 with a molecular weight of approximately 178.19 g/mol. The compound exhibits a density of 1.2±0.1 g/cm³ and a boiling point of around 360.5°C at 760 mmHg .

PropertyValue
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Density1.2±0.1 g/cm³
Boiling Point360.5°C
Flash Point171.8°C

Biological Activity Overview

Research indicates that naphthyridine derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, studies have highlighted the following activities associated with this compound:

Anticancer Activity

A significant body of research has focused on the anticancer properties of naphthyridine derivatives. For instance:

  • A study synthesized several hybrid compounds based on the naphthyridinone structure and evaluated their cytotoxicity against cancer cell lines such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer). The most active compound demonstrated strong inhibition of cell proliferation and induced apoptosis through mechanisms involving DNA damage .

The mechanisms underlying the anticancer activity of this compound appear to involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at specific phases, thereby inhibiting cancer cell growth.

Case Studies

Several studies have documented the biological effects of naphthyridine derivatives:

  • Synthesis and Evaluation : A library of naphthyridinones was synthesized to evaluate their anticancer activity. Compounds were tested for cytotoxicity against various cancer cell lines, revealing significant activity against HL-60 and MCF-7 cells .
  • Mechanistic Insights : Research indicated that certain naphthyridine derivatives could induce apoptosis through oxidative stress mechanisms and mitochondrial dysfunction in cancer cells .
  • Comparative Analysis : Comparative studies against traditional chemotherapeutics revealed that some naphthyridine derivatives exhibited enhanced selectivity and potency against specific cancer types .

Q & A

Basic: What are the standard synthetic routes for preparing 7-methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its derivatives?

Methodological Answer:
The synthesis typically involves functionalization of the naphthyridine core via substitution or cyclization reactions. For example:

  • Substitution Reactions : Bromo or chloro derivatives (e.g., 7-bromo or 7-chloro analogs) can undergo nucleophilic substitution with methoxy groups using NaSH or hydroxylamine (H₂NOH) under reflux conditions .
  • Cyclization Strategies : Heterocyclic substrates like isoxazolo[4,3-c][1,8]naphthyridines can be hydrolyzed to yield dihydro-naphthyridinones via Raney Ni catalysis .
  • Sonochemical Methods : Ultrasound-assisted synthesis accelerates reactions, as seen in the preparation of morpholine- or sulfonamide-substituted derivatives using POCl₃ in DMF followed by crystallization .

Advanced: How can computational methods optimize the synthesis of this compound derivatives?

Methodological Answer:
Integrate quantum chemical calculations (e.g., reaction path searches) and machine learning to predict optimal reaction conditions:

  • AI-Driven Design : Tools like COMSOL Multiphysics enable simulations of reaction kinetics, while ICReDD’s computational-experimental feedback loop identifies ideal solvents, temperatures, and catalysts .
  • Ultrasound Parameter Optimization : Computational modeling of cavitation effects can enhance sonochemical yields by adjusting frequency and power .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1596–1560 cm⁻¹ and O–H stretching at ~3210 cm⁻¹) .
  • NMR Analysis : ¹H NMR resolves dihydro-naphthyridinone protons (δ 1.98–8.57 ppm), while ¹³C NMR confirms methoxy and carbonyl carbons .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 474 M⁺ for fluorophenyl derivatives) .

Advanced: How can researchers resolve contradictions in spectral data across studies?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm tautomeric forms or regioisomers .
  • Data Reprodubility : Standardize solvent (e.g., DMSO-d₆ vs. CDCl₃) and temperature conditions to minimize variability .
  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra .

Basic: What in vitro assays are used to evaluate the biological activity of naphthyridinone derivatives?

Methodological Answer:

  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., MCF7) with IC₅₀ determination .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., 4-nitro-phenyl or morpholinomethyl groups) and assess potency changes .

Advanced: How can mechanistic studies elucidate the reactivity of 7-methoxy-naphthyridinone in substitution reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • Intermediate Trapping : Use low-temperature NMR or EPR to detect transient species (e.g., radical intermediates in NaSH-mediated thiolation) .
  • Computational Mapping : Transition state analysis via DFT to model nucleophilic attack pathways .

Basic: What purification strategies are effective for isolating 7-methoxy-naphthyridinone derivatives?

Methodological Answer:

  • Crystallization : Ethanol/water mixtures yield high-purity crystals, as demonstrated for pyrimidin-2-one derivatives .
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates regioisomers .
  • HPLC : Reverse-phase C18 columns resolve polar byproducts in sulfonamide-functionalized analogs .

Advanced: How can researchers design multi-step syntheses for complex naphthyridinone analogs?

Methodological Answer:

  • Orthogonal Protection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to selectively functionalize positions .
  • Modular Approaches : Couple pre-synthesized fragments (e.g., chalcone or pyrazole moieties) via Pd-catalyzed cross-coupling .
  • Factorial Design : Optimize variables (temperature, catalyst loading) using Taguchi or Box-Behnken models .

Basic: What are common degradation pathways for 7-methoxy-naphthyridinone under storage?

Methodological Answer:

  • Hydrolysis : Methoxy groups may hydrolyze to hydroxyl derivatives in acidic/basic conditions; monitor via pH-stability studies .
  • Oxidation : Dihydro-naphthyridinones are prone to autoxidation; store under inert atmosphere (N₂/Ar) .

Advanced: How can AI enhance the discovery of novel naphthyridinone-based therapeutics?

Methodological Answer:

  • Virtual Screening : Train neural networks on bioactivity databases (e.g., ChEMBL) to predict binding affinities .
  • Generative Chemistry : AI models like GPT-Mol propose synthetically accessible derivatives with optimized ADMET profiles .
  • Automated High-Throughput Platforms : Robotic systems execute parallelized reactions guided by AI-optimized protocols .

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